molecular formula C21H23N3O3 B3965054 1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide

1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide

Cat. No. B3965054
M. Wt: 365.4 g/mol
InChI Key: LTBNQDWXOSILNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a compound with potential therapeutic applications in the field of neuroscience. It is a prodrug of a selective dopamine D2 receptor partial agonist, which has been shown to have beneficial effects in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of 1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves selective activation of dopamine D2 receptors. This leads to increased dopamine release in the brain, which can improve motor function and reduce symptoms of psychosis. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can improve motor function and reduce symptoms of psychosis. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its selective activity at dopamine D2 receptors. This allows for targeted activation of these receptors, which can be beneficial in studying their role in various neurological disorders. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One area of interest is the development of new formulations with improved solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other neurological disorders, such as Huntington's disease and addiction. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems.

Scientific Research Applications

1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have selective activity at dopamine D2 receptors, which are involved in the regulation of motor function and mood. This compound has been tested in animal models of Parkinson's disease and schizophrenia, and has been found to improve motor function and reduce symptoms of psychosis.

properties

IUPAC Name

1-(2-cyclopropylacetyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(13-15-9-10-15)24-12-4-7-18(24)21(26)23-17-6-1-2-8-19(17)27-16-5-3-11-22-14-16/h1-3,5-6,8,11,14-15,18H,4,7,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBNQDWXOSILNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2CC2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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